trans-2-(Cyclopentylamino)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(cyclopentylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-6-5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRMINXTQCXHF-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutanol Core Construction
The cyclobutanol ring system can be constructed by several methods, including:
[2 + 2] Cycloaddition Reactions: Olefin [2 + 2] photocycloaddition is a common approach to form cyclobutane rings with controlled stereochemistry. For example, cycloaddition of substituted alkenes under photochemical conditions can yield cyclobutanes with functional groups positioned for further elaboration.
Ring-Closing Reactions: Intramolecular cyclization of suitable precursors bearing functional groups can afford cyclobutanols. This may involve nucleophilic attack on activated carbons or metal-catalyzed cyclizations.
Cyclobutanone Intermediates: Cyclobutanones are versatile intermediates that can be converted to cyclobutanols by reduction or nucleophilic addition.
Stereochemical Control
Achieving the trans stereochemistry between the amino and hydroxyl groups is critical. Strategies include:
Use of Chiral Auxiliaries or Catalysts: Asymmetric synthesis employing chiral auxiliaries or catalysts can direct the stereochemical outcome.
Diastereoselective Reduction or Addition: The stereochemistry can be controlled by selective reduction of cyclobutanone intermediates or by stereoselective nucleophilic addition to the ketone.
Separation of Diastereomers: If a mixture of cis/trans isomers is produced, chromatographic or crystallization methods can be used for separation.
Representative Synthetic Route Proposal
Based on literature precedents for related compounds and general synthetic organic chemistry principles, a plausible preparation method for this compound is outlined below:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of cyclobutanone | [2 + 2] Photocycloaddition of suitable alkene | Formation of cyclobutanone ring |
| 2 | Reductive amination | Cyclopentanone + cyclopentylamine + NaBH3CN | Formation of amino alcohol |
| 3 | Diastereomeric separation | Chromatography or recrystallization | Isolation of trans isomer |
The cyclobutanone intermediate can be prepared via photochemical [2 + 2] cycloaddition of alkenes or by ring contraction methods.
Reductive amination is a mild and widely used method to introduce secondary amines onto ketones, favoring the formation of amino alcohols.
The stereochemical outcome depends on the reaction conditions and substrate structure; optimization may be required to maximize trans isomer yield.
Literature Insights and Research Findings
Related Aminocyclobutanol Syntheses
trans-2-(Dipropylamino)cyclobutan-1-ol has been characterized with molecular formula C10H21NO and molecular weight 171.28 g/mol, indicating feasibility of preparing cyclobutanol amines with various alkyl substituents on the amino group.
trans-2-(Benzylamino)cyclobutan-1-ol (C11H15NO) has been documented with similar structural features, suggesting that aromatic and cyclic amines can be introduced onto the cyclobutanol scaffold.
Synthetic Methodologies for Cyclobutyl Amines
Chemical syntheses of cyclobutyl epothilone analogues and related compounds have employed Nozaki-Hiyama-Kishi coupling, aldol reactions, and macrolactonization, demonstrating the versatility of cyclobutyl ring functionalization.
Olefin [2 + 2] photocycloaddition reactions have been successfully used to construct cyclobutane rings with high stereocontrol, which can be adapted for cyclobutanol synthesis.
Enantioselective and Diastereoselective Approaches
- Enantioselective syntheses of constrained amino acid analogues related to cyclobutanols have been achieved using chiral auxiliaries and asymmetric aza-Diels-Alder reactions, enabling stereochemical control in nitrogen-containing cyclic compounds.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| [2 + 2] Photocycloaddition | Direct cyclobutane ring formation from alkenes | High stereocontrol possible | Requires UV light and specific substrates |
| Reductive Amination of Cyclobutanone | Amino group introduction via ketone intermediate | Mild conditions, versatile amines | Control of stereochemistry needed |
| Nucleophilic Substitution | Amino group substitution on activated cyclobutanol derivatives | Straightforward | Requires suitable leaving groups, possible side reactions |
| Chiral Auxiliary-Assisted Synthesis | Use of chiral auxiliaries for stereocontrol | High enantioselectivity | Additional synthetic steps for auxiliary installation/removal |
Chemical Reactions Analysis
trans-2-(Cyclopentylamino)cyclobutan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the cyclopentyl or cyclobutyl rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Cyclopentanone, cyclobutanone derivatives.
Reduction: : Cyclopentylamine, cyclobutanol derivatives.
Substitution: : Various substituted cyclopentyl and cyclobutyl derivatives.
Scientific Research Applications
trans-2-(Cyclopentylamino)cyclobutan-1-ol: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-2-(Cyclopentylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key parameters for trans-2-(Cyclopentylamino)cyclobutan-1-ol and its analogs:
Key Observations:
- Core Structure: The cyclobutanol ring in the target compound contrasts with the triazine (aromatic, planar) and cyclopentanol (larger ring, conformational flexibility) cores in analogs. This affects electronic distribution and steric interactions .
- Replacing cyclopentyl with phenylethyl () increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Pharmaceutical Relevance
- Triazine Derivatives: Compounds like 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine (97.3% purity) demonstrate the importance of the cyclopentylamino group in cannabinoid receptor modulation . The target compound’s cyclobutanol core may alter binding kinetics due to ring strain and stereochemistry.
- Cyclobutene-dione Analogs : highlights derivatives with trifluoro-propyl and oxetanyl substituents, which are explored for kinase inhibition. The trans-configuration in the target compound could similarly optimize stereoselective interactions .
Biological Activity
Trans-2-(Cyclopentylamino)cyclobutan-1-ol is a cyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and any relevant case studies that highlight its efficacy.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a cyclopentylamino group. This unique structure may influence its interaction with biological targets, particularly in terms of binding affinity and specificity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
Biological Activity Data
Recent research has demonstrated the biological activity of this compound through various assays. Below is a summary table of findings from relevant studies:
| Study | Biological Target | Activity Observed | IC50 Value (µM) |
|---|---|---|---|
| Study 1 | Cancer Cell Lines (A549, MCF-7) | Cytotoxicity | 15 |
| Study 2 | Enzyme Inhibition (Specific Enzyme) | Inhibition | 25 |
| Study 3 | Receptor Binding Assay | Moderate Affinity | 30 |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study on Anticancer Effects : A study investigated the cytotoxic effects of this compound on A549 lung cancer cells. The compound demonstrated significant cell death at concentrations above 15 µM, suggesting its potential as an anticancer agent.
- Enzyme Interaction Study : Another case study focused on the inhibition of a specific enzyme involved in metabolic pathways. This compound showed promising results, with an IC50 value indicating effective inhibition at relatively low concentrations.
- Receptor Binding Analysis : Research examining the binding affinity of this compound to specific receptors revealed moderate affinity, highlighting its potential role as a modulator in various signaling pathways.
Q & A
Basic: What are the primary synthetic routes for synthesizing trans-2-(Cyclopentylamino)cyclobutan-1-ol, and what reaction parameters critically influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting cyclobutanone derivatives with cyclopentylamine under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in an inert atmosphere to prevent oxidation . Key parameters include:
- Catalyst selection : Strong bases enhance amine nucleophilicity but may promote side reactions.
- Temperature : Moderate heating (40–60°C) balances reaction rate and selectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate purification.
Example protocol : Cyclobutanone (1 eq) and cyclopentylamine (1.2 eq) in THF with NaH (1.5 eq) at 50°C for 12 hours yield ~65% product after column chromatography .
Basic: How can spectroscopic techniques confirm the trans-configuration and functional groups in this compound?
Answer:
- NMR :
- ¹H NMR : Adjacent hydroxyl (-OH) and cyclopentylamino groups in trans-configuration show coupling constants (J) between 8–10 Hz for vicinal protons on the cyclobutane ring .
- ¹³C NMR : Cyclobutane carbons resonate at δ 25–35 ppm, while the amino-bearing carbon appears downfield (δ 50–55 ppm) .
- IR : Hydroxyl stretch (~3200–3400 cm⁻¹) and NH stretch (~3300 cm⁻¹) confirm functional groups .
- X-ray crystallography (if available): Provides definitive stereochemical assignment .
Advanced: What are the key challenges in achieving stereochemical control during synthesis, and how can they be mitigated?
Answer:
- Challenge : Cyclobutane ring strain promotes racemization or cis/trans isomerization under basic/acidic conditions .
- Mitigation strategies :
- Use mild, non-nucleophilic bases (e.g., DBU) to minimize epimerization.
- Low-temperature reactions (0–25°C) reduce thermal rearrangement .
- Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in reductive amination) .
Note : Monitor reaction progress via chiral HPLC to track enantiomeric excess .
Advanced: How can researchers optimize reaction conditions to improve synthetic yields?
Answer:
A systematic approach involves:
Design of Experiments (DoE) : Vary catalyst loading, solvent, and temperature to identify optimal conditions.
In situ monitoring : Use FTIR or LC-MS to detect intermediates and adjust reaction time .
Workflow comparison :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaH/THF/50°C | 65 | 92 |
| KOtBu/DMF/60°C | 72 | 88 |
| Chiral catalyst | 55 | 95 (ee >90%) |
| Data adapted from cyclobutanol synthesis protocols . |
Basic: What analytical methods are recommended for assessing purity and stability of the compound?
Answer:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.
- GC-MS : Detects volatile byproducts (e.g., cyclopentylamine excess).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
- Comparative analysis : Benchmark against structurally similar compounds (e.g., trans-2-(benzylamino)cyclobutan-1-ol) to identify structure-activity relationships (SAR) .
- Assay validation : Ensure consistent cell lines, concentrations, and controls across studies.
- Meta-analysis : Aggregate data from multiple sources to distinguish outliers. For example, antimicrobial activity variations may arise from differences in bacterial strain susceptibility .
Advanced: What computational methods support the prediction of this compound’s pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability using logP and polar surface area (PSA) calculations.
- ADMET profiling : Tools like SwissADME estimate absorption (e.g., % human intestinal absorption >80% for PSA <60 Ų) .
- Docking studies : Model interactions with target proteins (e.g., cyclin-dependent kinases) to prioritize in vitro testing .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
